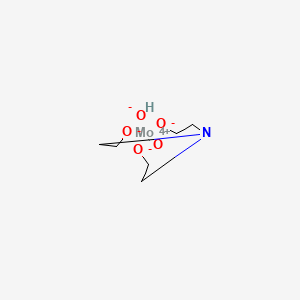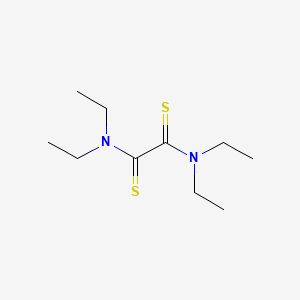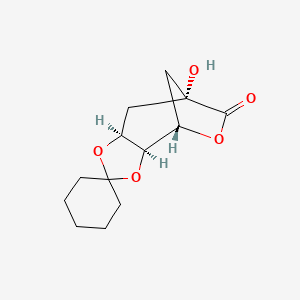
(-)-4,5-O-Cyclohexylidenequinic acid lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-4,5-O-Cyclohexylidenequinic acid lactone is a cyclic ester derived from quinic acid. Lactones are a class of compounds characterized by a ring structure containing an ester functional group. This particular lactone is notable for its unique structure, which includes a cyclohexylidene group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-4,5-O-Cyclohexylidenequinic acid lactone typically involves the cyclization of hydroxy acids. One common method is the acid-catalyzed cyclization of quinic acid derivatives. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the formation of the lactone ring .
Industrial Production Methods
Industrial production of lactones, including this compound, often employs similar cyclization techniques but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of environmentally friendly catalysts and solvents is becoming more prevalent to meet sustainability goals .
化学反应分析
Types of Reactions
(-)-4,5-O-Cyclohexylidenequinic acid lactone undergoes various chemical reactions, including:
Oxidation: The lactone can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the lactone back to its corresponding hydroxy acid.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions include various hydroxy acids, carboxylic acids, and substituted lactones, depending on the specific reagents and conditions used .
科学研究应用
Chemistry
In chemistry, (-)-4,5-O-Cyclohexylidenequinic acid lactone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Biologically, this lactone is studied for its potential role in metabolic pathways and as a precursor for bioactive compounds. It is also used in the study of enzyme mechanisms, particularly those involving lactonases and esterases .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a lead compound for the development of new drugs targeting various diseases, including cancer and bacterial infections .
Industry
Industrially, this lactone is used in the production of biodegradable polymers and as a flavoring agent in the food industry. Its ability to form stable cyclic structures makes it valuable in the synthesis of high-performance materials .
作用机制
The mechanism of action of (-)-4,5-O-Cyclohexylidenequinic acid lactone involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for lactonases, which hydrolyze the lactone ring to form hydroxy acids. These hydroxy acids can then participate in various metabolic pathways. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
相似化合物的比较
Similar Compounds
γ-Butyrolactone: A smaller lactone with a four-membered ring, used as a solvent and precursor for other chemicals.
δ-Valerolactone: A five-membered lactone used in the synthesis of polyesters and other polymers.
ε-Caprolactone: A six-membered lactone widely used in the production of biodegradable plastics.
Uniqueness
(-)-4,5-O-Cyclohexylidenequinic acid lactone is unique due to its cyclohexylidene group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C13H18O5 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC 名称 |
(1S,2S,6S,8R)-8-hydroxyspiro[3,5,10-trioxatricyclo[6.2.1.02,6]undecane-4,1'-cyclohexane]-9-one |
InChI |
InChI=1S/C13H18O5/c14-11-12(15)6-8(16-11)10-9(7-12)17-13(18-10)4-2-1-3-5-13/h8-10,15H,1-7H2/t8-,9-,10+,12-/m0/s1 |
InChI 键 |
ISPULBJNBWNBEL-GUDRVLHUSA-N |
手性 SMILES |
C1CCC2(CC1)O[C@H]3C[C@]4(C[C@@H]([C@H]3O2)OC4=O)O |
规范 SMILES |
C1CCC2(CC1)OC3CC4(CC(C3O2)OC4=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


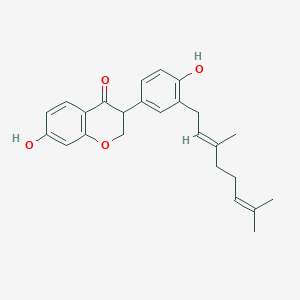
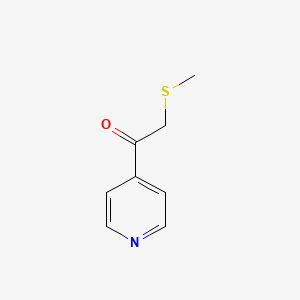
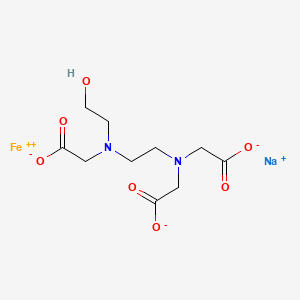

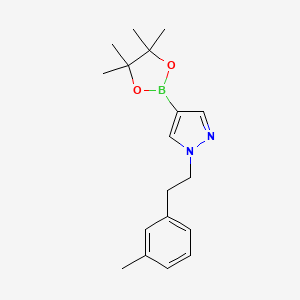
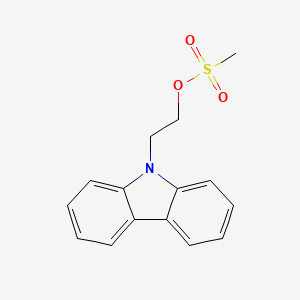
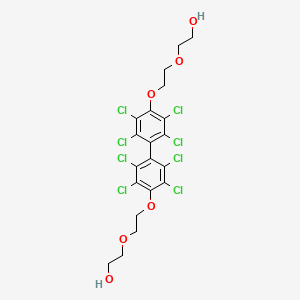
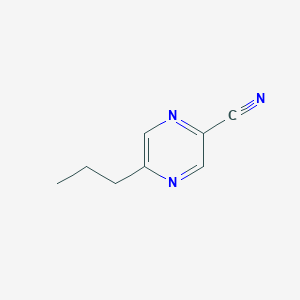
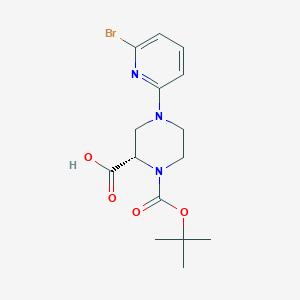
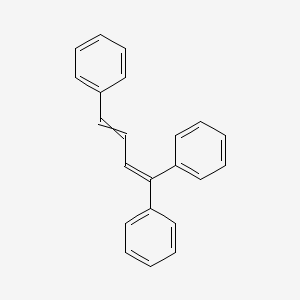
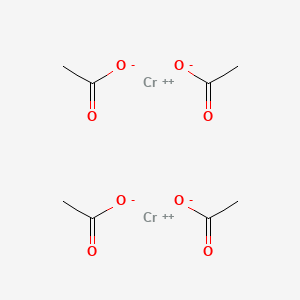
![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)
